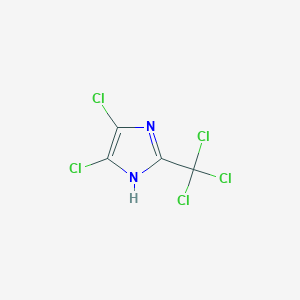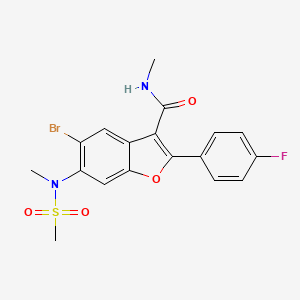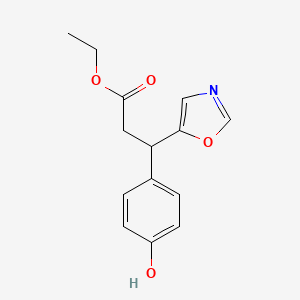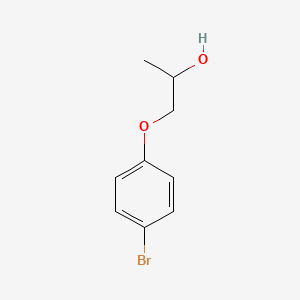![molecular formula C11H15ClO2 B8633485 2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
2-[4-(3-chloropropoxy)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chloropropoxy)phenyl]ethanol is an organic compound with a complex structure that includes a phenyl group, an ethanol moiety, and a chloropropyl ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
2-[4-(3-chloropropoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloropropyl group or to modify the phenyl ring.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{4-[(3-Chloropropyl)oxy]phenyl}acetaldehyde, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-[4-(3-chloropropoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(3-chloropropoxy)phenyl]ethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-{4-[(3-Bromopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Iodopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Fluoropropyl)oxy]phenyl}ethanol
Uniqueness
2-[4-(3-chloropropoxy)phenyl]ethanol is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological interactions, making it a compound of particular interest in various research contexts.
属性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
2-[4-(3-chloropropoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2 |
InChI 键 |
RRAQXQYAWFKRFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)OCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)











